molecular formula C16H21N3O2 B2729449 2-(1-Benzyl-3-hydroxypiperidin-3-yl)-N-(cyanomethyl)acetamide CAS No. 2223892-20-2

2-(1-Benzyl-3-hydroxypiperidin-3-yl)-N-(cyanomethyl)acetamide

Cat. No.: B2729449
CAS No.: 2223892-20-2
M. Wt: 287.363
InChI Key: KILHBRUUAUTPSX-UHFFFAOYSA-N
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Description

2-(1-Benzyl-3-hydroxypiperidin-3-yl)-N-(cyanomethyl)acetamide is a versatile small molecule scaffold It is characterized by its unique structure, which includes a benzyl group, a hydroxypiperidine ring, and a cyanomethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-3-hydroxypiperidin-3-yl)-N-(cyanomethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is added to the piperidine ring through an oxidation reaction.

    Formation of the Cyanomethylacetamide Moiety: This step involves the reaction of the intermediate compound with cyanomethylacetamide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-3-hydroxypiperidin-3-yl)-N-(cyanomethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Benzyl-3-hydroxypiperidin-3-yl)-N-(cyanomethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3-hydroxypiperidin-3-yl)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzyl group and hydroxypiperidine ring play crucial roles in binding to receptors or enzymes, while the cyanomethylacetamide moiety may contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(1-Benzyl-3-hydroxypiperidin-3-yl)-N-(cyanomethyl)acetamide can be compared with other similar compounds, such as:

    2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid: This compound has a similar structure but lacks the cyanomethylacetamide moiety.

    2-(1-Benzyl-3-hydroxypiperidin-3-yl)-2-fluoroacetic acid: This compound includes a fluorine atom, which can alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-benzyl-3-hydroxypiperidin-3-yl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c17-8-9-18-15(20)11-16(21)7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,21H,4,7,9-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILHBRUUAUTPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(CC(=O)NCC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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